2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperidine ring, a benzothiolo ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the interaction of 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydrazides or aminocarbonyl compounds can yield the target compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits antitumor activity.
Thioglycoside derivatives: Show significant cytotoxic activities.
Uniqueness
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its combination of a piperidine ring, a benzothiolo ring, and a pyrimidinone moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-11-6-8-21(9-7-11)14(22)10-24-18-19-16(23)15-12-4-2-3-5-13(12)25-17(15)20-18/h11H,2-10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYVQVONQOWFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.